(1R,2R)-2-((2,5-Dimethylphenyl)amino)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-((2,5-Dimethylphenyl)amino)cyclopentan-1-ol is a chiral compound that features a cyclopentane ring substituted with a hydroxyl group and an amino group attached to a 2,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-((2,5-Dimethylphenyl)amino)cyclopentan-1-ol typically involves the following steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxyl group: This step often involves the use of oxidizing agents to introduce the hydroxyl group at the desired position.
Amination with 2,5-dimethylphenylamine: The final step involves the reaction of the intermediate with 2,5-dimethylphenylamine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-((2,5-Dimethylphenyl)amino)cyclopentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the amino group.
Substitution: The amino group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(1R,2R)-2-((2,5-Dimethylphenyl)amino)cyclopentan-1-ol has several scientific research applications:
Chemistry: It can be used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a ligand in biochemical studies.
Medicine: It could be investigated for its potential pharmacological properties.
Industry: The compound might be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-((2,5-Dimethylphenyl)amino)cyclopentan-1-ol would depend on its specific application. In medicinal chemistry, for example, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-((2,4-Dimethylphenyl)amino)cyclopentan-1-ol: Similar structure but with a different substitution pattern on the phenyl ring.
(1R,2R)-2-((2,5-Dimethylphenyl)amino)cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
(1R,2R)-2-((2,5-Dimethylphenyl)amino)cyclopentan-1-ol is unique due to its specific chiral configuration and the presence of both a hydroxyl group and an amino group attached to a 2,5-dimethylphenyl group. This combination of features can impart distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(1R,2R)-2-(2,5-dimethylanilino)cyclopentan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-9-6-7-10(2)12(8-9)14-11-4-3-5-13(11)15/h6-8,11,13-15H,3-5H2,1-2H3/t11-,13-/m1/s1 |
InChI Key |
XPUXVSJRYFJFLC-DGCLKSJQSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N[C@@H]2CCC[C@H]2O |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2CCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.